methyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound methyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic molecule featuring a fused pyrrolidinone-thiazole core. Key structural elements include:
- A 4-fluorophenyl substituent at position 2 of the thiazole ring, enhancing lipophilicity and influencing bioactivity.
- A methyl ester at position 5 of the thiazole, critical for solubility and metabolic stability.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or antimicrobial agents. Its synthesis likely involves multi-step cyclization and functionalization, as seen in analogous thiazole derivatives .
Properties
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O6S/c1-10-4-9-14(31-10)17(26)15-16(12-5-7-13(23)8-6-12)25(20(28)18(15)27)22-24-11(2)19(32-22)21(29)30-3/h4-9,16,27H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYCQLSOUOZORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC(=C(S4)C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{(3E)-2-(4-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H17FN2O6S
- Molecular Weight : 456.4 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the thiazole and pyrrolidine moieties suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission or inflammation.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that thiazole derivatives can possess anticancer properties by inducing apoptosis in cancer cells. For instance:
- Case Study : A derivative with a similar structure demonstrated significant cytotoxic effects against breast cancer cell lines by triggering apoptotic pathways .
Antimicrobial Properties
The compound may also exhibit antimicrobial activity:
- Research Findings : Thiazole-based compounds have been reported to show effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
Compounds containing furan and thiazole rings have been associated with anti-inflammatory effects:
- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include thiazole- and pyrrolidinone-based derivatives with substituted aryl groups. Below is a comparative analysis:
Key Observations
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the target compound and enhances lipophilicity, aiding membrane penetration in antimicrobial contexts .
- Chlorophenyl analogues (e.g., ) exhibit stronger antimicrobial and antioxidant activities, likely due to increased electronegativity and halogen bonding .
- The methylfuran group in the target compound may reduce metabolic degradation compared to thiophene or triazole derivatives .
Spectroscopic Differentiation :
- The target compound’s methyl ester (δ ~3.9) and hydroxyfuran protons (δ ~6.5) distinguish it from ethyl ester analogues (δ ~4.3) .
- Pyrazol- and triazol-containing compounds (e.g., ) show distinct downfield shifts for NH protons (δ ~8.0–10.0) absent in the target compound .
Crystallographic Insights :
- Isostructural chloro/bromo derivatives (e.g., ) exhibit planar molecular conformations except for perpendicular aryl groups, suggesting similar packing modes. The target compound’s dioxopyrrolidin core may enforce rigidity, reducing crystal symmetry compared to dihydropyrazoles .
Synthetic Accessibility :
- Thiazole carboxylates (e.g., ) are synthesized via Suzuki-Miyaura coupling or Hantzsch thiazole formation, while the target compound likely requires advanced cyclocondensation steps .
Research Findings and Implications
- Therapeutic Potential: The target compound’s dioxopyrrolidin-thiazole hybrid structure positions it as a candidate for kinase inhibition, analogous to pyrazole-thiazole antimicrobials .
- Metabolic Stability : The methylfuran group may improve pharmacokinetics over thiophene derivatives, which are prone to oxidative metabolism .
- Crystallographic Challenges : Structural determination of such complex molecules relies on software like SHELXL and visualization tools like ORTEP , as seen in related studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
